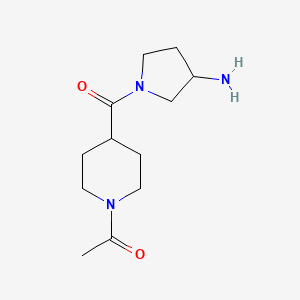

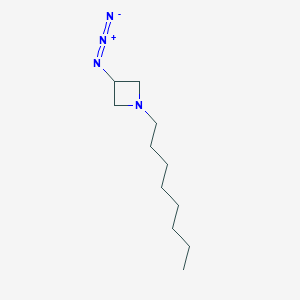

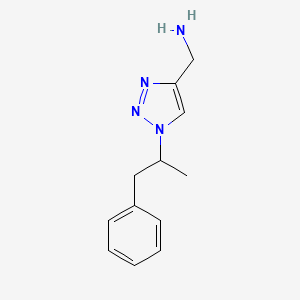

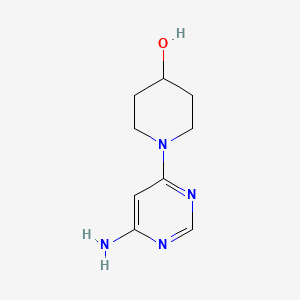

1-(6-Aminopyrimidin-4-yl)piperidin-4-ol

説明

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .科学的研究の応用

Pharmacological Evaluation of Aminopyrimidine Derivatives

Aminopyrimidine derivatives have been synthesized and evaluated for their potential as pharmacological agents across various therapeutic areas. For example, studies have reported the synthesis of aminopyrimidine compounds for their activity as serotonin receptor agonists, highlighting their moderate potency and metabolic stability (Dounay et al., 2009). This suggests a broad utility in targeting central nervous system disorders.

Antiviral Activities

Further research into indazolyl-substituted piperidin-4-yl-aminopyrimidines has revealed their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated moderate to excellent activities against wild-type HIV-1, with some showing significant potency and selectivity, suggesting their relevance in antiviral therapy (Xiao et al., 2019).

Anti-HIV Reverse Transcriptase Inhibitors

The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors has identified compounds with very potent activity against both wild-type and NNRTI-resistant mutant viruses. This research underscores the importance of aminopyrimidine derivatives in developing novel antiretroviral therapies (Tang et al., 2010).

Anticancer Potential

Investigations into the anticancer activity of indazolyl-substituted piperidin-4-yl-aminopyrimidines, initially designed as anti-HIV agents, have shown promising results in cancer cell lines. These findings indicate the potential for these compounds to serve as noncovalent inhibitors with anti-mutation potency, providing a new avenue for the development of cancer therapeutics (Wang et al., 2020).

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

作用機序

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

this compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the entry of HIV-1 strains into cells . This compound contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

It is known that the compound interferes with the hiv-1 entry process by blocking the ccr5 receptor . This prevents the virus from entering the cell and replicating, thereby inhibiting the progression of the disease.

Pharmacokinetics

The compound’s molecular weight is 19423 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells and replicating. This can slow the progression of the disease and improve the patient’s health outcome.

Action Environment

The action environment of this compound is within the human body, specifically at the cellular level where the CCR5 receptor is located . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidin-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor, which is essential in the process of HIV-1 entry . The interaction involves a strong salt-bridge between the basic nitrogen atom of the compound and the CCR5 receptor, highlighting its potential as a CCR5 antagonist.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact signal transduction pathways, thereby altering cellular responses. Additionally, it can modulate gene expression, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the CCR5 receptor, inhibiting or activating enzymes and altering gene expression. The binding interaction with the CCR5 receptor, for instance, involves a strong salt-bridge interaction, which is believed to anchor the ligand to the receptor . This interaction can inhibit the receptor’s activity, thereby preventing HIV-1 entry into cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that this compound can modulate cellular responses at specific concentrations, but excessive doses may result in cytotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of enzymes involved in signal transduction pathways, thereby altering cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHSTXCLIDWARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。